1-(Difluoromethyl)-2,4-dimethoxybenzene
Description
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |
InChI Key |
MHVWJOMYXQSDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2,4-dimethoxybenzene using difluorocarbene precursors under controlled conditions . This reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The use of chlorodifluoromethane (Freon 22) or fluoroform as difluoromethylating agents is common in industrial settings due to their availability and reactivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,4-dimethoxybenzene exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine groups, allowing it to mimic these functionalities in biological systems . This enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of 1-(difluoromethyl)-2,4-dimethoxybenzene is influenced by its substituents. Key structural analogues include:
| Compound Name | Substituents | Key Features |
|---|---|---|
| 3,4-Dimethoxybenzene | 3-OCH$3$, 4-OCH$3$ | Electron-rich; limited H-bonding capacity |
| 2,4-Dichlorobenzene | 2-Cl, 4-Cl | Electron-withdrawing; enhances lipophilicity |
| 4-(Trifluoromethoxy)benzene | 4-OCF$_3$ | Polar but weaker H-bond donor than CF$_2$H |
| 1-(Difluoromethoxy)-4-methylbenzene | 1-OCF$2$H, 4-CH$3$ | Combines CF$_2$O with methyl for stability |
| 1-(Dimethoxymethyl)-2-fluorobenzene | 1-(CH(OCH$3$)$2$), 2-F | Bulky acetal group; fluorinated aromatic ring |
Key Observations :
Analysis :
- Chloro substituents (e.g., 2,4-dichlorobenzene) show high adipogenesis activity but moderate PPARγ agonism.
- The target compound’s CF$_2$H group is expected to outperform 3,4-dimethoxybenzene (compound 7) in hydrogen-bond-driven targets due to its stronger donor capacity .
Physicochemical Properties
- Polarity : CF$_2$H increases polarity compared to methyl or chloro groups, improving aqueous solubility.
- Hydrogen Bonding: CF$2$H acts as a donor (similar to -OH), unlike non-polar substituents (e.g., -CH$3$) or electron-withdrawing groups (e.g., -Cl) .
- Metabolic Stability : Fluorinated groups (CF$2$H, CF$3$) resist oxidative metabolism, enhancing pharmacokinetics compared to methoxy or methyl groups .
Yield Comparison :
- The target compound’s synthesis achieves ~85% yield in intermediate steps , comparable to fluorinated analogues (60–96% for phosphonate derivatives) .
Biological Activity
1-(Difluoromethyl)-2,4-dimethoxybenzene is an organic compound characterized by its unique molecular structure, which includes a difluoromethyl group and two methoxy groups on a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive research is still limited. This article explores the biological activity of this compound, summarizing existing findings and implications for future research.
- Molecular Formula : C9H10F2O2
- Molecular Weight : 188.17 g/mol
- Structure : The compound features a benzene ring with two methoxy substituents at the 2 and 4 positions and a difluoromethyl group at the 1 position.
Biological Activity Overview
Research indicates that compounds with similar structures have demonstrated various biological activities, including antimicrobial and anticancer effects. The difluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which are critical factors in drug development.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H10F2O2 | Contains a difluoromethyl group |
| 1-(Chloromethyl)-2,4-dimethoxybenzene | C9H10ClO2 | Chloromethyl group instead of difluoromethyl |
| 1-(Difluoromethyl)-2,3-dimethoxybenzene | C9H10F2O2 | Similar structure but different methoxy positioning |
| 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene | C9H10BrF2O2 | Contains a bromo group affecting reactivity |
Pharmacological Implications
The biological activity of this compound suggests potential applications in pharmacology:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. The presence of the difluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets.
- Anticancer Activity : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. For example, studies on related compounds indicate that they can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Case Studies and Research Findings
While specific studies on this compound are scarce, insights can be drawn from related compounds:
- Cytotoxicity Studies : Research has demonstrated that structurally similar compounds exhibit selective toxicity towards cancerous cells while sparing non-cancerous cells. For instance, complexes featuring similar substituents showed significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervix carcinoma) cell lines .
- Mechanistic Insights : The mechanism behind the bioactivity of similar compounds often involves interference with cellular processes such as tubulin dynamics and apoptosis pathways. This suggests that further exploration into the specific mechanisms of this compound could yield valuable insights for drug development.
Future Directions
Given the promising pharmacological implications of this compound:
- Further Research : Comprehensive studies are required to elucidate its biological effects and mechanisms of action. In vitro and in vivo studies focusing on its cytotoxicity and antimicrobial properties will be crucial.
- Drug Development Potential : The compound's unique structure may offer advantages in terms of bioavailability and metabolic stability, making it a candidate for further investigation in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
